Cas no 456-55-3 ((Trifluoromethoxy)benzene)

(Trifluoromethoxy)benzene 化学的及び物理的性質
名前と識別子
-
- (Trifluoromethoxy)benzene
- phenyl trifluoromethyl ether
- Trifluoeomethoxybenzene
- trifluoroanisole
- trifluoromethoxybenzene
- Tritluluoromethoxybenzen
- α,α,α-Trifluoroanisole
- alpha,alpha,alpha-Trifluoroanisole
- NS00043599
- F0001-1239
- Q18631950
- (trifluoromethoxy)-benzene
- a,a,a-Trifluoroanisole
- trifluoromethoxy-benzene
- AC-13596
- T1617
- DTXSID4060028
- AM20040512
- CS-W010868
- MFCD00040832
- SCHEMBL168125
- CHEMBL4646410
- (Trifluoromethoxy)benzene, 99%
- EINECS 207-269-5
- FT-0605356
- A826869
- AKOS000121056
- Benzene, (trifluoromethoxy)-
- ZN7LB36Z85
- GQHWSLKNULCZGI-UHFFFAOYSA-
- trifluoromethyl phenyl ether
- InChI=1/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
- 456-55-3
- W-106118
- PS-11743
- EN300-21764
- FT-0615712
- 1-(trifluoromethoxy)benzene
- D92493
- alpha,alpha,alpha-Trifluoroanisole; 1-(trifluoromethoxy)benzene
- DB-024355
- DB-024087
- p-trifluoromethoxybenzene
-
- MDL: MFCD00040832
- インチ: 1S/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
- InChIKey: GQHWSLKNULCZGI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC(F)(F)F
- BRN: 2043132
計算された属性
- せいみつぶんしりょう: 162.02900
- どういたいしつりょう: 162.029
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 9.2A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: とうめいえき
- 密度みつど: 1.226 g/mL at 25 °C(lit.)
- ゆうかいてん: -49.9°C
- ふってん: 104°C
- フラッシュポイント: 華氏温度:53.6°f
摂氏度:12°c - 屈折率: n20/D 1.406(lit.)
- PSA: 9.23000
- LogP: 2.58520
- ようかいせい: 水に溶けない
- じょうきあつ: 41.3 mmHg ( 25 °C)
(Trifluoromethoxy)benzene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225,H315,H319,H335
- 警告文: P210,P261,P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S16-S26-S36/37/39-S9-S33
-
危険物標識:
- 包装カテゴリ:II
- 危険レベル:3
- 危険レベル:3
- 包装等級:II
- リスク用語:R11; R36/37/38
- 包装グループ:II
- TSCA:T
- ちょぞうじょうけん:かねんりょういき
- セキュリティ用語:3
(Trifluoromethoxy)benzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
(Trifluoromethoxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21764-0.25g |
(trifluoromethoxy)benzene |
456-55-3 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
Enamine | EN300-21764-50.0g |
(trifluoromethoxy)benzene |
456-55-3 | 95.0% | 50.0g |
$50.0 | 2025-03-21 | |
Chemenu | CM342793-100g |
(Trifluoromethoxy)benzene |
456-55-3 | 95%+ | 100g |
$58 | 2022-06-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T49630-25g |
(Trifluoromethoxy)benzene |
456-55-3 | 98% | 25g |
¥27.0 | 2023-09-06 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 337064-25G |
(Trifluoromethoxy)benzene |
456-55-3 | 25g |
¥601.58 | 2023-12-08 | ||
Fluorochem | 003040-100g |
Trifluoromethoxy)benzene |
456-55-3 | 99% | 100g |
£14.00 | 2022-03-01 | |
Life Chemicals | F0001-1239-0.5g |
(Trifluoromethoxy)benzene |
456-55-3 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002641-5g |
(Trifluoromethoxy)benzene |
456-55-3 | 99% | 5g |
¥26 | 2024-05-23 | |
Enamine | EN300-21764-100.0g |
(trifluoromethoxy)benzene |
456-55-3 | 95.0% | 100.0g |
$67.0 | 2025-03-21 | |
Life Chemicals | F0001-1239-5g |
(Trifluoromethoxy)benzene |
456-55-3 | 95%+ | 5g |
$60.0 | 2023-09-07 |
(Trifluoromethoxy)benzene サプライヤー
(Trifluoromethoxy)benzene 関連文献
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D. C. Pryde,N. A. Swain,P. A. Stupple,C. W. West,B. Marron,C. J. Markworth,D. Printzenhoff,Z. Lin,P. J. Cox,R. Suzuki,S. McMurray,G. J. Waldron,C. E. Payne,J. S. Warmus,M. L. Chapman Med. Chem. Commun. 2017 8 1255
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Lingfei Wang,Jun Wei,Ranran Wu,Gang Cheng,Xinjin Li,Jinbo Hu,Yongzhou Hu,Rong Sheng Org. Chem. Front. 2017 4 214
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Lingling Shan,Zhanhu Ma,Caiyun Ou,Yinxia Cai,Yuyang Ma,Yong Guo,Xiaoyu Ma,Chao Liu Org. Biomol. Chem. 2023 21 3789
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Chao-Lai Tong,Xiu-Hua Xu,Feng-Ling Qing Org. Chem. Front. 2022 9 4435
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Sumit Sharma,Radhika Anand,Pankaj Singh Cham,Sushil Raina,Ram. A. Vishwakarma,Parvinder Pal Singh RSC Adv. 2020 10 17085
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Xian Zhao,Yangen Huang,Feng-Ling Qing,Xiu-Hua Xu RSC Adv. 2017 7 47
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Zhenghui Wen,Mei Yang,Shuainan Zhao,Feng Zhou,Guangwen Chen React. Chem. Eng. 2018 3 379
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Tarun Kumar Roy,Devendra Mani,Gerhard Schwaab,Martina Havenith Phys. Chem. Chem. Phys. 2021 23 25180
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9. The conformation of α,α,α,-trifluoroanisoles investigated via the n.m.r. spectra of liquid crystalline solutionsMark Barnes,James W. Emsley,Timothy J. Horne,Gavin M. Warnes,Giorgio Celebre,Marcello Longeri J. Chem. Soc. Perkin Trans. 2 1989 1807
-
Lingfei Wang,Jun Wei,Ranran Wu,Gang Cheng,Xinjin Li,Jinbo Hu,Yongzhou Hu,Rong Sheng Org. Chem. Front. 2017 4 214
(Trifluoromethoxy)benzeneに関する追加情報
Trifluoromethoxybenzene (CAS No. 456-55-3)
Trifluoromethoxybenzene, also known by its CAS registry number 456-55-3, is a highly fluorinated aromatic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, exhibits unique electronic and physical properties that make it valuable for both academic research and industrial applications. Recent advancements in synthetic methodologies and material characterization techniques have further enhanced our understanding of its properties and potential uses.
The structure of trifluoromethoxybenzene consists of a benzene ring with a trifluoromethoxy substituent. The trifluoromethoxy group is highly electron-withdrawing due to the electronegativity of fluorine atoms, which significantly influences the electronic properties of the benzene ring. This makes trifluoromethoxybenzene an excellent candidate for applications requiring high chemical stability, low surface energy, and strong electron-withdrawing effects. Recent studies have explored its role in the synthesis of advanced materials, including fluorinated polymers and liquid crystal compounds.
One of the most notable applications of trifluoromethoxybenzene is in the field of materials science. Its ability to form stable covalent bonds with other functional groups has made it a key building block in the synthesis of high-performance polymers. For instance, researchers have utilized trifluoromethoxybenzene to develop fluorinated polyimides, which exhibit exceptional thermal stability and mechanical strength. These materials are particularly useful in aerospace and electronics industries where high-temperature resistance is critical.
In addition to its role in polymer synthesis, trifluoromethoxybenzene has also found applications in drug discovery and medicinal chemistry. The trifluoromethoxy group is known to enhance the bioavailability and pharmacokinetic properties of drug molecules. Recent studies have demonstrated that derivatives of trifluoromethoxybenzene can serve as potential candidates for treating various diseases, including cancer and inflammatory disorders. These findings highlight the importance of trifluoromethoxybenzene in advancing therapeutic interventions.
The synthesis of trifluoromethoxybenzene typically involves multi-step processes that require precise control over reaction conditions. Traditional methods often employ Friedel-Crafts acylation followed by subsequent fluorination steps. However, recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly synthesis routes. For example, the use of transition metal catalysts has significantly improved the yield and selectivity of trifluoromethoxybenzene production.
The physical properties of trifluoromethoxybenzene, such as its melting point, boiling point, and solubility, are critical factors influencing its applications. Studies have shown that it has a relatively high melting point due to strong intermolecular forces arising from the fluorinated substituent. Its low solubility in common organic solvents makes it suitable for applications requiring hydrophobicity or oleophobicity.
In terms of environmental impact, trifluoromethoxybenzene's persistence and bioaccumulation potential are areas of ongoing research interest. While it is generally considered stable under normal conditions, its long-term effects on ecosystems require further investigation to ensure sustainable practices in its production and use.
In conclusion, trifluoromethoxybenzene, with its unique chemical structure and versatile properties, continues to play a pivotal role in advancing modern chemistry and materials science. Its applications span across multiple disciplines, from polymer synthesis to drug discovery, underscoring its importance as a key intermediate in chemical manufacturing. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its position as an essential compound in contemporary scientific endeavors.
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